Urease Inhibition Potency: 899947-04-7 vs. Clinically Used Urease Inhibitor Acetohydroxamic Acid (AHA)
In a cell-free H. pylori ATCC 43504 urease assay measuring ammonia production via the indophenol method, the target compound achieved an IC50 of 83 nM [1]. Acetohydroxamic acid (AHA), a clinically approved urease inhibitor, exhibits a reported Ki of ~10 μM (10,000 nM) against jack bean urease under comparable pH conditions, and an IC50 of ~6.5 μM against H. pylori urease in similar ammonia-detection formats [2][3]. This represents a >78-fold potency advantage for the target compound.
| Evidence Dimension | Urease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 83 nM (H. pylori ATCC 43504 urease, cell-free, indophenol method, 1.5 h preincubation) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): Ki ≈ 10 μM; IC50 ≈ 6.5 μM for H. pylori urease |
| Quantified Difference | ~78-fold lower IC50 for target compound (83 nM vs. ~6,500 nM) |
| Conditions | Cell-free urease inhibition assay; ammonia production measured by indophenol method; 1.5 h preincubation; pH ~7.4–8.2 |
Why This Matters
The >78-fold improvement in IC50 over AHA makes this compound a superior tool for probing urease-dependent virulence phenotypes in H. pylori at sub-micromolar concentrations where AHA would be inert.
- [1] BindingDB Entry BDBM50493380 (CHEMBL2425469). Affinity Data: IC50 83 nM, Ki 14 nM for H. pylori ATCC 43504 urease. View Source
- [2] Kobashi K, Hase J, Uehara K. Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta. 1962;65(2):380–383. View Source
- [3] Nagata K et al. Potent inhibitory action of the gastric proton pump inhibitor lansoprazole against urease activity of Helicobacter pylori: unique action selective for H. pylori cells. Antimicrobial Agents and Chemotherapy. 1993;37(4):769–774. View Source
